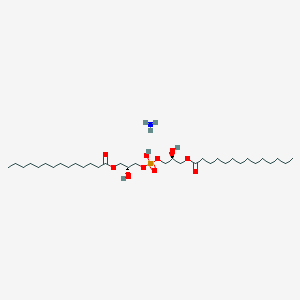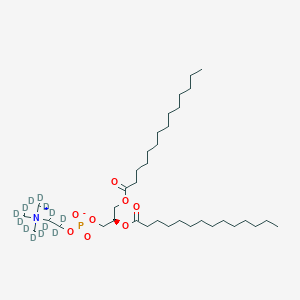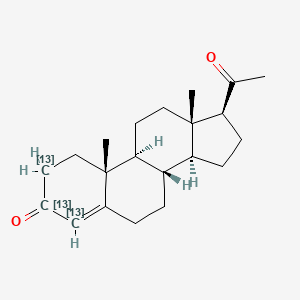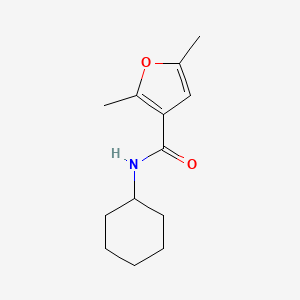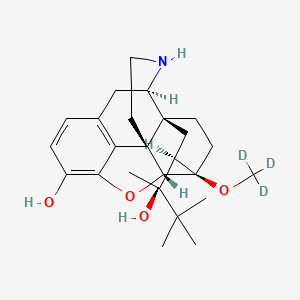
PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
描述
PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a type of phosphatidylethanolamine, which is a type of phospholipid found in cell membranes. This particular type of PE has three unsaturated fatty acid chains, each with 18 carbons and three double bonds in the cis configuration at the 9th, 12th, and 15th positions.
作用机制
PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is thought to exert its effects by modulating various signaling pathways in the body, including those involved in inflammation and cell growth. It may also interact with certain receptors in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) can reduce inflammation in the body by inhibiting the production of pro-inflammatory molecules such as cytokines and prostaglandins. It may also have anti-cancer effects by inducing apoptosis (cell death) in cancer cells and inhibiting their growth and proliferation. In addition, it has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One advantage of studying PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) in the laboratory is that it can be synthesized or extracted relatively easily, making it readily available for research purposes. However, one limitation is that its effects may vary depending on the source and purity of the compound, as well as the method of administration.
未来方向
There are several areas of future research that could be explored with regards to PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)). These include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its effects on other signaling pathways in the body, such as those involved in insulin resistance and lipid metabolism.
3. Exploring its potential as a natural anti-inflammatory and anti-cancer agent in human clinical trials.
4. Investigating its interactions with other compounds and drugs, and how these may affect its bioavailability and efficacy.
In conclusion, PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a type of phosphatidylethanolamine that has been studied for its potential health benefits. It has anti-inflammatory and anti-cancer properties, and may improve cognitive function and memory. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学研究应用
PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) has been studied for its potential health benefits, including its anti-inflammatory and anti-cancer properties. It has also been investigated for its role in improving brain function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,39H,3-4,9-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSZOXPODIZSW-KJIWEYRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dilinolenoyl-sn-glycero-3-phosphatidylethanolamine | |
CAS RN |
34813-40-6 | |
| Record name | 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034813406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z6T7TC8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



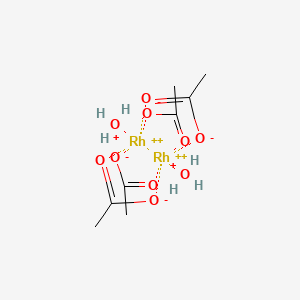
![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)
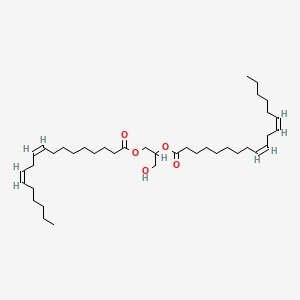
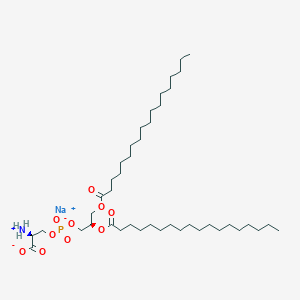

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)
